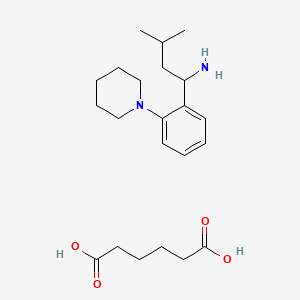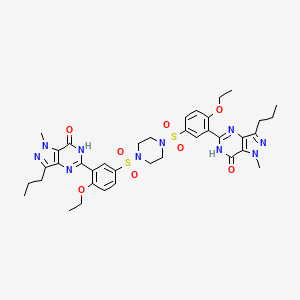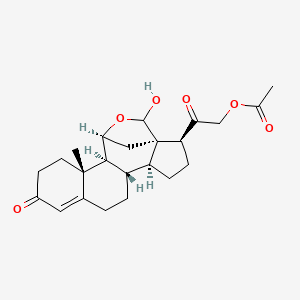
Aldosterone 21-Acetate
説明
Aldosterone 21-Acetate is a conjugate of aldosterone and acetate . It is used as an antihypertensive agent . Aldosterone, the hormone it is derived from, is secreted by the adrenal cortex and regulates electrolyte and water balance by increasing the renal retention of sodium and the excretion of potassium .
Synthesis Analysis
A process for the preparation of aldosterone 21-esters involves subjecting a corresponding 18-ester -21-acetate of aldosterone to basic solvolysis. This results in the detachment of the 21-acetate ester and migration of the esters in the 18-position towards the 21-position, yielding the final aldosterone 21-esters .
Molecular Structure Analysis
The molecular formula of Aldosterone 21-Acetate is C23H30O6 . Its molecular weight is 402.48 g/mol .
Chemical Reactions Analysis
Aldosterone acts on mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron, increasing the permeability of their apical (luminal) membrane to potassium and sodium . It also stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance .
Physical And Chemical Properties Analysis
The molecular formula of Aldosterone 21-Acetate is C23H30O6 . Its molecular weight is 402.48 g/mol .
科学的研究の応用
Diabetic Kidney Disease (DKD) Treatment
Aldosterone 21-Acetate plays a significant role in the progression of Diabetic Kidney Disease (DKD). It is a key component of the renin–angiotensin–aldosterone system (RAAS), which is a potential mediator of renal damage and inflammation in DKD . Modulating Aldosterone signaling and Mineralocorticoid Receptor with microRNAs could attenuate Diabetic Kidney Disease .
Regulation of Aldosterone Production
Aldosterone induces miR-24 in MR-sensitive cells, including the epithelial cells of the distal nephron, and negatively regulates aldosterone production by targeting aldosterone synthase .
Blood Pressure Regulation
The renin-angiotensin-aldosterone system, where Aldosterone is the final effector, is a key regulator of blood pressure . Aldosterone facilitates the conservation of sodium and, with it, water and acts as a powerful stimulus for potassium excretion .
Heart Disease Treatment
In the heart, hyperaldosteronism is associated with fibrosis, cardiac dysfunction, and maladaptive hypertrophy . Aldosterone 21-Acetate could be used to treat these conditions.
Kidney Disease Treatment
In the kidney, Aldosterone was shown to cause proteinuria and fibrosis and may contribute to the progression of kidney disease .
Endothelial Damage Treatment
More recently, studies suggested that aldosterone excess damaged endothelial cells . Preventing glycocalyx remodelling in response to aldosterone exposure may provide a novel strategy, free from the serious adverse effect of hyperkalaemia seen in response to mineralocorticoid blockade .
作用機序
Target of Action
Aldosterone 21-Acetate primarily targets the mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron . These receptors play a crucial role in regulating electrolyte and water balance .
Mode of Action
Aldosterone 21-Acetate interacts with its targets in two main ways :
- It increases the permeability of the apical (luminal) membrane of the principal cells to potassium and sodium .
- It activates the basolateral Na+/K+ pumps, stimulating ATP hydrolysis leading to phosphorylation of the pump . This results in a conformational change in the pump that exposes the Na+ ions to the outside .
Biochemical Pathways
Aldosterone 21-Acetate affects several biochemical pathways :
- It is involved in the conversion of cholesterol to pregnenolone (cholesterol side chain cleavage enzyme) and the conversion of corticosterone to aldosterone by aldosterone synthase .
- It plays a role in the renin-angiotensin system (RAS), which is crucial for regulating blood pressure and fluid balance .
Pharmacokinetics
It is known that aldosterone, the hormone from which aldosterone 21-acetate is derived, has a plasma half-life of less than 20 minutes .
Result of Action
The action of Aldosterone 21-Acetate leads to several molecular and cellular effects :
- It reabsorbs sodium (Na+) ions and water into the blood, and secretes potassium (K+) ions into the urine .
- It stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance .
- It may act on the central nervous system via the posterior pituitary gland to release vasopressin (ADH), which serves to conserve water by direct actions on renal tubular resorption .
Action Environment
The action, efficacy, and stability of Aldosterone 21-Acetate can be influenced by various environmental factors. For instance, angiotensin II (AngII), the end-product of the renin-angiotensin system (RAS), and potassium are known to modify aldosterone secretion . Other factors such as ACTH, neural mediators, and natriuretic factors can also contribute at least over the short run .
Safety and Hazards
将来の方向性
Aldosterone plays a key role in many cardiovascular and metabolic diseases . Therefore, future research could focus on the identification of novel biomarkers and therapeutic targets for prevention and treatment of diseases associated with increased levels of aldosterone, such as arterial hypertension, obesity, the metabolic syndrome, and heart failure .
特性
IUPAC Name |
[2-[(1R,2S,5S,6S,14R,15S,16S)-18-hydroxy-14-methyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-2-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-12(24)28-11-18(26)17-6-5-16-15-4-3-13-9-14(25)7-8-22(13,2)20(15)19-10-23(16,17)21(27)29-19/h9,15-17,19-21,27H,3-8,10-11H2,1-2H3/t15-,16-,17+,19-,20+,21?,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHQUIOIVOVZQG-XNEAOMTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C13CC(C4C2CCC5=CC(=O)CCC45C)OC3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@]13C[C@@H]([C@H]4[C@H]2CCC5=CC(=O)CC[C@]45C)OC3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746969 | |
| Record name | (11alpha)-18-Hydroxy-3,20-dioxo-11,18-epoxypregn-4-en-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aldosterone 21-Acetate | |
CAS RN |
2827-21-6 | |
| Record name | Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11,18-epoxy-18-hydroxy-, (11β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2827-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (11alpha)-18-Hydroxy-3,20-dioxo-11,18-epoxypregn-4-en-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Aldosterone 21-Acetate interact with its target and what are the downstream effects?
A: Aldosterone 21-Acetate exerts its effects primarily by binding to mineralocorticoid receptors (Type I receptors). [, ] This binding leads to sodium retention and potassium excretion in the kidneys. [, ] Interestingly, introducing a double bond at carbons 6 and 7 of Aldosterone 21-Acetate creates 6-Dehydro-Aldosterone 21-Acetate. This modification reduces its affinity for Type II receptors (like glucocorticoid receptors) while maintaining its affinity for Type I receptors. As a result, 6-Dehydro-Aldosterone 21-Acetate demonstrates a more targeted effect on sodium retention and competes with other mineralocorticoids for Type I receptors. []
Q2: Can you describe the structural characteristics of Aldosterone 21-Acetate, including its molecular formula, weight, and spectroscopic data?
A: While the provided research excerpts do not explicitly state the molecular formula and weight of Aldosterone 21-Acetate, they do offer insights into its structure. One study utilized Proton Magnetic Resonance (PMR) spectroscopy to investigate Aldosterone 21-Acetate and related compounds. [] This study revealed that Aldosterone 21-Acetate primarily exists in a cyclic form, most likely with one hemi-ketal bridge. [] The research also indicated restricted rotation around the C-21 bond in Aldosterone 21-Acetate. []
Q3: What is known about the stability of Aldosterone 21-Acetate and its formulation for research purposes?
A: One study investigating adrenal function during bed rest utilized a tritium-labeled form of Aldosterone 21-Acetate (d-aldosterone-1, 2-H3) to determine aldosterone secretion rates. [] This indicates that Aldosterone 21-Acetate can be effectively radiolabeled for research purposes. Furthermore, the study highlights the use of chromatographic techniques, specifically Bush B5 and E2B systems, for the purification of Aldosterone 21-Acetate. [] These techniques suggest methods for formulating and ensuring the purity of Aldosterone 21-Acetate for research applications.
Q4: Are there any known Structure-Activity Relationship (SAR) studies on Aldosterone 21-Acetate that highlight how structural modifications impact its activity?
A: Yes, there is research focusing on the SAR of Aldosterone 21-Acetate and its derivatives. The introduction of a double bond at the C6 and C7 positions of Aldosterone 21-Acetate, creating 6-Dehydro-Aldosterone 21-Acetate, significantly impacts its receptor binding profile. [] This modification reduces its affinity for Type II receptors while maintaining its affinity for Type I receptors, ultimately resulting in a more specific mineralocorticoid effect, primarily sodium retention. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



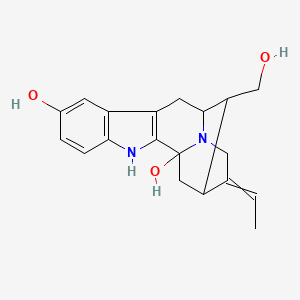
![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)
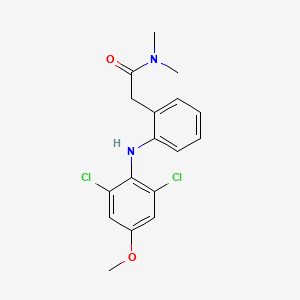



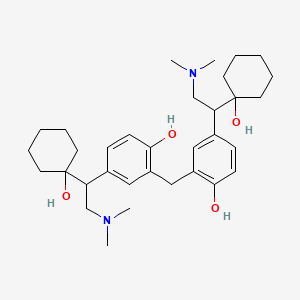
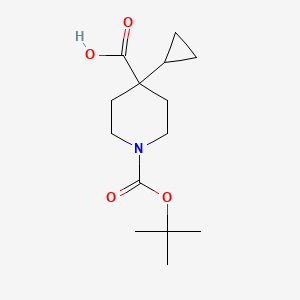

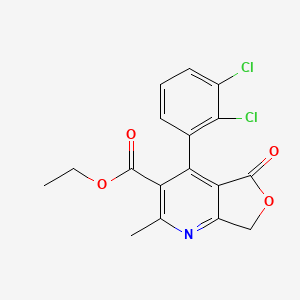
![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)
